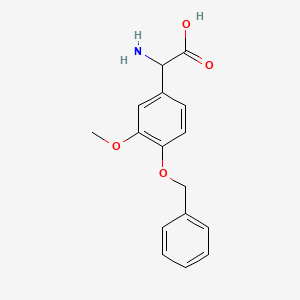

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

Vue d'ensemble

Description

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid is an organic compound that belongs to the class of amino acids It features a benzyl ether and a methoxy group attached to a phenyl ring, which is further connected to an amino acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-benzyloxy-3-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde is first converted to a corresponding amino derivative through reductive amination.

Coupling Reaction: The amino derivative is then coupled with chloroacetic acid under basic conditions to form the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

Temperature Control: Maintaining optimal temperatures to ensure maximum conversion and minimize side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The benzyl ether can be reduced to form the corresponding phenol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogenation over palladium on carbon.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of phenols.

Substitution: Formation of substituted amino acids or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anti-Metastatic Properties

Recent studies have highlighted the anti-metastatic effects of derivatives of amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid, particularly in the context of hepatocellular carcinoma (HCC). Research indicates that these compounds can downregulate p53 and suppress integrin α7, which are critical in epithelial-mesenchymal transition (EMT) and metastasis. Specifically, one study demonstrated that treatment with a related compound significantly inhibited cell migration in Huh7 cells, a model for HCC, by altering the expression of proteins associated with EMT such as E-cadherin and vimentin .

2. Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects. In vivo studies utilizing diabetic rat models have shown that derivatives can ameliorate vascular leakage associated with diabetic retinopathy. The ability to reduce retinal vascular leakage suggests a promising application in treating age-related macular degeneration and other retinal diseases .

Cosmetic Applications

1. Skin Care Formulations

This compound is being explored for its role in cosmetic formulations. Its properties may enhance skin hydration and stability of formulations due to its chemical structure. Studies indicate that compounds with similar structures can act as effective moisturizers and stabilizers in topical applications .

2. Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties, making them suitable candidates for inclusion in personal care products aimed at reducing microbial load on the skin. This application is particularly relevant given the increasing consumer demand for products that not only enhance appearance but also offer protective benefits against infections .

Data Tables

The following table summarizes key findings from various studies regarding the applications of this compound:

Case Studies

Case Study 1: Diabetic Retinopathy Model

In a study involving streptozotocin-induced diabetic rats, this compound was administered to assess its effects on retinal health. Results indicated significant improvements in retinal vascular integrity compared to control groups, suggesting therapeutic potential for diabetic retinopathy .

Case Study 2: Cosmetic Product Development

A formulation utilizing this compound was developed to evaluate its moisturizing properties. Clinical trials demonstrated enhanced skin hydration and improved texture over a 12-week period compared to baseline measurements .

Mécanisme D'action

The mechanism of action of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Amino-(4-benzyloxy-3-methoxy-phenyl)-propionic acid

- Amino-(4-benzyloxy-3-methoxy-phenyl)-butyric acid

Uniqueness

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid is unique due to its specific structural features, such as the presence of both benzyl ether and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

Activité Biologique

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid, often referred to as a derivative of benzyloxy and methoxy phenyl groups, has garnered attention for its potential biological activities. This compound is part of a broader class of organic molecules that exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The structure of this compound features an amino group, a benzyloxy group, and a methoxy group attached to a phenyl ring. This unique arrangement contributes to its biological activity and interaction with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₃ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | [Not specified] |

| Solubility | Soluble in organic solvents; limited in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways.

- Histone Deacetylases (HDACs) : The compound has been shown to inhibit HDAC activity, which plays a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered expression of genes involved in cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy .

- Epithelial-Mesenchymal Transition (EMT) : Research indicates that this compound may influence the process of EMT, which is significant in cancer metastasis. By modulating the expression levels of proteins such as E-cadherin and vimentin, it may reduce cell motility and invasiveness in cancer cell lines .

1. Anti-Cancer Activity

A study investigated the effects of this compound on hepatocellular carcinoma (HCC) cell lines. The findings suggested that the compound significantly inhibited cell proliferation and migration through modulation of EMT markers. Specifically, it upregulated E-cadherin while downregulating vimentin and MMP-9, indicating potential anti-metastatic properties .

2. Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of this compound. It was found to mitigate oxidative stress-induced neuronal damage in vitro, suggesting its potential for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Activity |

|---|---|

| (S)-4-Amino-3-hydroxybutanoic acid | Neuroprotective effects |

| Benzofuran derivatives | Anti-metastatic properties |

| 4-Aminobutanoic acid | Different chemical properties |

Propriétés

IUPAC Name |

2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-20-14-9-12(15(17)16(18)19)7-8-13(14)21-10-11-5-3-2-4-6-11/h2-9,15H,10,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIAHNYMHGGPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378229 | |

| Record name | STK005415 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299164-71-9 | |

| Record name | α-Amino-3-methoxy-4-(phenylmethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299164-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK005415 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.